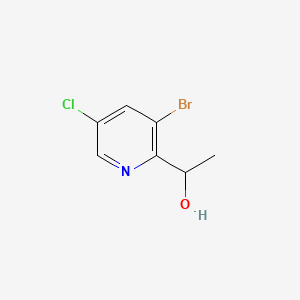

1-(3-Bromo-5-chloropyridin-2-YL)ethanol

Description

Properties

IUPAC Name |

1-(3-bromo-5-chloropyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVBGIYQOJAROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857415 | |

| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-62-3 | |

| Record name | 2-Pyridinemethanol, 3-bromo-5-chloro-α-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Bromo-5-chloropyridin-2-yl)ethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-5-chloropyridin-2-yl)ethanol is a halogenated pyridyl alcohol of significant interest as a key intermediate in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries. Its trifunctionalized pyridine core, featuring bromine, chlorine, and a hydroxyethyl group, offers multiple points for further chemical modification, making it a versatile building block for the construction of novel bioactive compounds. This guide provides a comprehensive overview of its chemical properties, a detailed potential synthetic route, and an exploration of its reactivity and applications, tailored for researchers and professionals in chemical synthesis and drug development.

Chemical Identity and Physicochemical Properties

IUPAC Name: 1-(3-bromo-5-chloropyridin-2-yl)ethanol[1]

CAS Number: 1374651-62-3[1][2][3]

Molecular Formula: C7H7BrClNO[1][3]

Molecular Weight: 236.49 g/mol [1][3]

While specific experimental data for the physical properties of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol are not widely available in the public domain, a combination of computational predictions and data from structurally similar compounds allows for a reliable estimation of its key characteristics.

Table 1: Physicochemical Properties of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol

| Property | Value/Prediction | Source/Basis |

| Molecular Weight | 236.49 g/mol | PubChem[1] |

| Appearance | Expected to be a solid at room temperature | Based on similar substituted pyridines |

| Melting Point | Not available | A safety data sheet for the related compound 3-Bromo-5-chloro-α-methyl-2-pyridinemethanol does not provide a melting point.[4] |

| Boiling Point | Not available | A safety data sheet for the related compound 3-Bromo-5-chloro-α-methyl-2-pyridinemethanol does not provide a boiling point.[4] |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. | Based on the polarity of the molecule and general solubility of similar compounds. |

| XLogP3 | 1.7 | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed by PubChem[1] |

| Rotatable Bond Count | 1 | Computed by PubChem[1] |

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for 1-(3-Bromo-5-chloropyridin-2-yl)ethanol is not readily found in the literature. However, based on its structure and data from analogous compounds, the following characteristic spectral features can be anticipated:

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a quartet for the methine proton of the ethanol group, and a doublet for the methyl protons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.

-

13C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the two carbons of the ethanol side chain. The carbons attached to the halogens and the nitrogen atom will exhibit characteristic downfield shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum should feature a broad absorption band in the region of 3400-3200 cm-1, characteristic of the O-H stretching vibration of the alcohol. A strong C-O stretching band is expected around 1100-1000 cm-1. Aromatic C-H and C=C/C=N stretching vibrations will also be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom (M, M+2, M+4 peaks). Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.

Synthesis Methodology

The most plausible and efficient synthetic route to 1-(3-Bromo-5-chloropyridin-2-yl)ethanol involves a two-step process starting from the commercially available 3-bromo-5-chloropyridine. The key steps are the acylation to form the corresponding ketone, followed by its reduction to the desired secondary alcohol.

Step 1: Synthesis of 3-Bromo-5-chloro-2-acetylpyridine

While a specific protocol for the acylation of 3-bromo-5-chloropyridine to its 2-acetyl derivative is not explicitly detailed in the available literature, a common approach for the synthesis of 2-acetylpyridines involves the reaction of a picolinic acid derivative with a methylating agent or through a cross-coupling reaction. A potential route could involve the conversion of 3-bromo-5-chloropicolinic acid to its corresponding acyl chloride, followed by reaction with a suitable organometallic reagent.

Step 2: Reduction of 3-Bromo-5-chloro-2-acetylpyridine to 1-(3-Bromo-5-chloropyridin-2-yl)ethanol

The reduction of the ketone intermediate is a standard transformation in organic synthesis. Mild reducing agents such as sodium borohydride (NaBH4) are typically employed for this purpose to avoid the reduction of the halogen substituents on the pyridine ring.

Experimental Protocol: Reduction of 3-Bromo-5-chloro-2-acetylpyridine

-

Reagents and Equipment:

-

3-Bromo-5-chloro-2-acetylpyridine

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

-

-

Procedure:

-

Dissolve 3-bromo-5-chloro-2-acetylpyridine in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-(3-bromo-5-chloropyridin-2-yl)ethanol.

-

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of ketones to alcohols. Its use minimizes the risk of unwanted side reactions, such as the reduction of the pyridine ring or the cleavage of the carbon-halogen bonds.

-

Solvent: Methanol is a common solvent for NaBH4 reductions as it is protic and helps to protonate the intermediate alkoxide.

-

Temperature Control: The reaction is carried out at a low temperature (0 °C) to control the rate of reaction and prevent potential side reactions.

Self-Validating System:

The progress of the reaction can be monitored by TLC, comparing the reaction mixture to the starting material. The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Experimental Workflow Diagram:

Chemical Reactivity and Potential Applications

The chemical reactivity of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol is dictated by its three functional groups: the hydroxyl group, the bromine atom, and the chlorine atom on the pyridine ring.

-

Hydroxyl Group: The secondary alcohol can undergo typical alcohol reactions, such as oxidation to the corresponding ketone, esterification, and etherification.

-

Halogen Atoms: The bromine and chlorine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution, although the reactivity is influenced by the position of the substituents. These halogens also provide handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

Potential Applications in Agrochemicals:

Pyridine-based compounds are integral to the agrochemical industry, serving as fungicides, insecticides, and herbicides.[5] The structural motif of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol is found in precursors to potent insecticides. For instance, related compounds are key intermediates in the synthesis of chlorantraniliprole, a widely used insecticide.[6] The bromo and chloro substituents on the pyridine ring are crucial for the biological activity of the final products. The synthetic versatility of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol makes it a valuable starting material for the development of new and improved agrochemicals.

Signaling Pathway Diagram (Hypothetical Application in Drug Discovery):

While direct applications in drug discovery are not yet established, the substituted pyridine scaffold is a common feature in many biologically active molecules. For example, pyridylethanolamine derivatives have been investigated for various therapeutic applications. If 1-(3-Bromo-5-chloropyridin-2-yl)ethanol were to be used as a scaffold for a hypothetical kinase inhibitor, its synthesis would be the initial step in a larger drug discovery workflow.

Safety and Handling

Based on the GHS information provided by chemical suppliers, 1-(3-Bromo-5-chloropyridin-2-yl)ethanol is classified with the GHS07 pictogram and the signal word "Warning".[3] The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(3-Bromo-5-chloropyridin-2-yl)ethanol is a valuable and versatile chemical intermediate with significant potential in the synthesis of agrochemicals and pharmaceuticals. While detailed experimental data on its physical and spectroscopic properties are not yet widely available, its synthesis via the reduction of the corresponding ketone is a feasible and well-established chemical transformation. The multiple functional groups present in this molecule offer a rich platform for further chemical exploration and the development of novel, high-value compounds. As research in the fields of crop protection and medicine continues to advance, the demand for such specialized building blocks is likely to increase, highlighting the importance of a thorough understanding of their chemical properties and synthesis.

References

- Google Patents. (n.d.). Method of producing pyridine ethanol derivative. JP2010270008A.

-

Reagentia. (n.d.). 1-(3-broMo-5-chloropyridin-2-yl)ethanol (1 x 100 mg). Retrieved from [Link]

- Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. WO2021096903A1.

- Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. US5436344A.

-

PubChem. (n.d.). 1-(3-Bromo-5-chloropyridin-2-YL)ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromo-5-chloropyridin-2-yl)prop-2-en-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone. Retrieved from [Link]

-

PubMed. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]

Sources

- 1. 1-(3-Bromo-5-chloropyridin-2-YL)ethanol | C7H7BrClNO | CID 71744171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-Bromo-5-chloropyridin-2-yl)ethanol (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 1-(3-Bromo-5-chloropyridin-2-yl)ethanol represents a class of halogenated pyridine derivatives that are of significant interest in medicinal chemistry due to their prevalence in pharmacologically active compounds.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the unambiguous structure elucidation of this chiral alcohol, integrating foundational analytical principles with advanced spectroscopic and chromatographic techniques. The methodologies detailed herein are designed to ensure scientific rigor and data integrity, from initial purity assessment to the final determination of absolute stereochemistry.

Introduction: The Imperative for Rigorous Characterization

The journey of a candidate molecule from synthesis to a potential therapeutic agent is underpinned by a complete and accurate understanding of its three-dimensional structure. For a molecule like 1-(3-bromo-5-chloropyridin-2-yl)ethanol, which contains a stereocenter, this task extends beyond mere constitutional analysis to the determination of its absolute configuration.[4] The biological activity of enantiomers can differ significantly, with one providing the desired therapeutic effect while the other may be inactive or even toxic. Therefore, a robust and validated approach to structure elucidation is not merely a procedural step but a critical component of ensuring safety and efficacy in drug development.

This guide will systematically detail the necessary analytical workflows, emphasizing the "why" behind each experimental choice. We will explore the synergistic use of multiple analytical techniques to build a self-validating dossier of evidence for the structure of 1-(3-bromo-5-chloropyridin-2-yl)ethanol.

Foundational Analysis: Confirming Identity and Purity

Prior to in-depth structural analysis, it is essential to confirm the molecular formula and assess the purity of the synthesized compound. This initial phase prevents the misinterpretation of data due to the presence of impurities or incorrect starting materials.

Mass Spectrometry (MS) for Molecular Weight Verification

High-resolution mass spectrometry (HRMS) is the gold standard for determining the elemental composition of a molecule.

Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode. The pyridine nitrogen and the alcohol moiety are amenable to protonation.

-

Analysis: Acquire the mass spectrum over a relevant m/z range.

-

Data Interpretation: The expected monoisotopic mass for the protonated molecule [M+H]⁺ of C₇H₇BrClNO is calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br). The presence of bromine and chlorine will result in a characteristic isotopic pattern that must be observed and matched with theoretical predictions.

Table 1: Expected HRMS Data for C₇H₇BrClNO

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C₇H₈BrClNO⁺ | 235.9526 |

The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass to confirm the elemental composition.

Chromatography for Purity Assessment

High-performance liquid chromatography (HPLC) is a crucial technique for determining the purity of the compound.

Protocol: HPLC Purity Analysis

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is typically effective.

-

Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) is recommended to ensure the detection of all potential aromatic impurities.

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area. A purity of ≥97% is generally considered acceptable for proceeding with further structural studies.[5]

Elucidating the Connectivity: The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment of the structure of 1-(3-bromo-5-chloropyridin-2-yl)ethanol.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Resonances:

-

Pyridyl Protons: Two distinct signals are expected in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridine ring. These will appear as doublets due to coupling with each other.

-

Methine Proton: The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a quartet due to coupling with the three protons of the adjacent methyl group.

-

Methyl Protons: The protons of the methyl group (CH₃) will appear as a doublet, coupled to the methine proton.

-

Hydroxyl Proton: The hydroxyl proton (OH) will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Expected ¹³C NMR Resonances:

-

Pyridyl Carbons: Five distinct signals are expected for the carbon atoms of the pyridine ring. The carbons bonded to bromine and chlorine will have characteristic chemical shifts.

-

Methine Carbon: The carbon attached to the hydroxyl group will appear in the range of 60-70 ppm.

-

Methyl Carbon: The methyl carbon will appear in the upfield region of the spectrum.

2D NMR: Connecting the Pieces

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the atoms.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A cross-peak between the methine proton and the methyl protons would be expected, as would a cross-peak between the two pyridyl protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the definitive assignment of which protons are attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the entire molecular structure, for instance, by observing correlations from the methine proton to the carbons of the pyridine ring.

Experimental Workflow: NMR Structure Elucidation

Caption: Integrated NMR workflow for structural confirmation.

Vibrational Spectroscopy: Confirming Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule.

Protocol: IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid or liquid samples.

-

Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Look for characteristic absorption bands.

Table 2: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200-3600 | Broad |

| C-H (sp³) | 2850-3000 | |

| C=N, C=C (aromatic) | 1400-1600 | |

| C-O (alcohol) | 1000-1260 | Strong |

| C-Cl | 600-800 | |

| C-Br | 500-600 |

Addressing Chirality: Determination of Absolute Configuration

Since 1-(3-bromo-5-chloropyridin-2-yl)ethanol is a chiral molecule, determining its absolute configuration is a critical final step, particularly in a drug development context.[4][6]

Chiral Chromatography

Chiral HPLC or chiral gas chromatography (GC) can be used to separate the enantiomers.[7] Derivatization with a chiral agent can also facilitate separation on a non-chiral column.

Protocol: Chiral HPLC

-

Column: Select a suitable chiral stationary phase (CSP), such as one based on a polysaccharide derivative.

-

Method Development: Screen different mobile phases (e.g., hexane/isopropanol mixtures) to achieve baseline separation of the two enantiomers.

-

Analysis: A racemic sample should show two peaks of equal area. An enantiomerically enriched sample will show an unequal distribution.

X-ray Crystallography

If a suitable single crystal can be grown, X-ray crystallography provides the most definitive determination of the three-dimensional structure, including the absolute configuration.

Workflow: Absolute Configuration Determination

Caption: Workflow for the separation and absolute configuration determination of enantiomers.

Conclusion: A Self-Validating Approach

The structure elucidation of a novel compound like 1-(3-bromo-5-chloropyridin-2-yl)ethanol requires a multi-faceted, evidence-based approach. By systematically applying the techniques of mass spectrometry, chromatography, NMR, and IR spectroscopy, a self-validating dataset can be generated that confirms the molecular formula, connectivity, and functional groups. For chiral molecules, the subsequent use of chiral separation techniques and, ideally, X-ray crystallography, provides the ultimate confirmation of the three-dimensional structure. This rigorous and logical progression of analysis ensures the scientific integrity of the data and provides a solid foundation for further research and development.

References

- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

-

ResearchGate. Structures of chiral alcohols. [Link]

-

ACS Publications. Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Supporting information for - Asymmetric Transfer Hydrogenation of Aryl Ketones. [Link]

-

ResearchGate. Halogenated Pyridine Derivatives from Cycloaddition / Cycloreversion of Oxazinone and Haloalkyne Precursors. [Link]

-

National Institutes of Health. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]

-

National Institutes of Health. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

-

Chemistry LibreTexts. 5.1: Chiral Molecules. [Link]

-

ACS Publications. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-bromo-5-chloropyridin-2-yl)ethanol (CAS 1374651-62-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of the compound 1-(3-bromo-5-chloropyridin-2-yl)ethanol, identified by CAS number 1374651-62-3. This document offers a comprehensive exploration of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not publicly available, this guide synthesizes predictive data with established principles of spectroscopic interpretation for halogenated pyridyl alcohols. The methodologies and interpretations presented herein are designed to serve as a robust resource for researchers involved in the synthesis, characterization, and application of this and structurally related molecules in drug discovery and development.

Introduction: Unveiling the Molecular Architecture

1-(3-bromo-5-chloropyridin-2-yl)ethanol is a halogenated pyridyl alcohol with the molecular formula C₇H₇BrClNO and a molecular weight of 236.49 g/mol .[1][2] Its structure features a pyridine ring substituted with a bromine and a chlorine atom, and an ethanol group at the 2-position. Halogenated pyridines are significant pharmacophores in medicinal chemistry, often imparting desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets. The alcoholic functional group provides a potential site for further chemical modification, making this compound a versatile intermediate in the synthesis of more complex molecules.[3]

A thorough understanding of the spectroscopic signature of 1-(3-bromo-5-chloropyridin-2-yl)ethanol is paramount for its unambiguous identification, purity assessment, and structural verification during synthetic processes. This guide provides an in-depth analysis of its predicted spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. For 1-(3-bromo-5-chloropyridin-2-yl)ethanol, both ¹H and ¹³C NMR will provide critical information about its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for 1-(3-bromo-5-chloropyridin-2-yl)ethanol

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| -OH | ~2.5-4.5 | Broad Singlet | 1H | N/A |

| -CH(OH)- | ~5.0-5.5 | Quartet | 1H | ~6-7 |

| -CH₃ | ~1.5-1.7 | Doublet | 3H | ~6-7 |

| Pyridine H-4 | ~7.8-8.0 | Doublet | 1H | ~2-3 |

| Pyridine H-6 | ~8.4-8.6 | Doublet | 1H | ~2-3 |

Rationale Behind the Predictions:

-

Aromatic Protons (H-4 and H-6): The protons on the pyridine ring are expected to appear in the downfield region (7.8-8.6 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the nitrogen atom and the halogen substituents further shifts these protons downfield. The two protons will appear as doublets due to meta-coupling with each other (⁴JHH), which is typically in the range of 2-3 Hz for pyridines.

-

Methine Proton (-CH(OH)-): The proton attached to the carbon bearing the hydroxyl group is deshielded by both the adjacent oxygen atom and the pyridine ring, placing its signal around 5.0-5.5 ppm. It is expected to be a quartet due to coupling with the three protons of the methyl group.

-

Methyl Protons (-CH₃): The methyl protons are in a more shielded environment and are predicted to resonate at approximately 1.5-1.7 ppm. The signal will be a doublet due to coupling with the adjacent methine proton.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, causing the signal to disappear.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for 1-(3-bromo-5-chloropyridin-2-yl)ethanol

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ | ~20-25 |

| -CH(OH)- | ~65-70 |

| Pyridine C-3 (C-Br) | ~118-122 |

| Pyridine C-5 (C-Cl) | ~130-135 |

| Pyridine C-4 | ~138-142 |

| Pyridine C-6 | ~148-152 |

| Pyridine C-2 (C-CH(OH)-) | ~158-162 |

Interpretation of Carbon Chemical Shifts:

-

Aliphatic Carbons: The methyl carbon will be the most upfield signal. The carbon attached to the hydroxyl group will be significantly downfield due to the electronegativity of the oxygen atom.

-

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region. The carbons directly bonded to the electronegative halogen atoms (C-3 and C-5) will be deshielded. The carbon atom attached to the ethanol substituent (C-2) is also expected to be significantly downfield. The relative positions of the pyridine carbons are influenced by the complex interplay of inductive and resonance effects of the substituents.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A simplified workflow for acquiring an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation.

Predicted Mass Spectrum

For 1-(3-bromo-5-chloropyridin-2-yl)ethanol, electron ionization (EI) would likely be a suitable ionization method.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The most abundant peaks in this cluster would be at m/z 235, 237, and 239.

-

Major Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A significant fragment would be observed at [M-15]⁺, corresponding to the loss of a methyl radical.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. This would lead to the formation of a stable pyridyl-substituted oxonium ion.

-

Loss of water (-H₂O): Dehydration is a common fragmentation for alcohols, which would result in a peak at [M-18]⁺.

-

Loss of halogens: Fragments corresponding to the loss of Br, Cl, or both would also be expected.

-

Isotopic Pattern of the Molecular Ion

Caption: Isotopic cluster of the molecular ion.

Experimental Protocol for EI-MS

General Procedure for Electron Ionization Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 1-(3-bromo-5-chloropyridin-2-yl)ethanol (CAS 1374651-62-3). By integrating predictive methods with fundamental spectroscopic principles, this document serves as a valuable reference for the identification and characterization of this important synthetic intermediate. The detailed analysis of the expected NMR, IR, and MS spectra, along with standardized experimental protocols, will aid researchers in their synthetic and medicinal chemistry endeavors.

References

-

PubChem. 1-(3-Bromo-5-chloropyridin-2-YL)ethanol. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Justia Patents. Pyridine/picoline production process. [Link]

-

Reagentia. 1-(3-broMo-5-chloropyridin-2-yl)ethanol (1 x 100 mg). [Link]

- Google Patents.

-

Doc Brown's Chemistry. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. [Link]

-

UCLA. Table of Characteristic IR Absorptions. [Link]

-

ACS Publications. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. [Link]

-

Eureka. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. [Link]

-

MDPI. Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. [Link]

Sources

A Comprehensive Technical Guide to the Physical Characteristics of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-5-chloropyridin-2-YL)ethanol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a halogenated heterocyclic compound, its unique electronic and steric properties make it a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its physical characteristics is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a detailed overview of the known and predicted physical properties of this compound, alongside established methodologies for their experimental determination, ensuring a robust foundation for its application in a scientific setting.

Chemical Identity and Molecular Structure

A clear definition of the molecule is the starting point for any in-depth analysis. The fundamental identity of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol is established by its chemical formula, molecular weight, and structural arrangement.

| Identifier | Value | Source |

| Chemical Name | 1-(3-Bromo-5-chloropyridin-2-yl)ethanol | PubChem[1] |

| CAS Number | 1374651-62-3 | ChemScene[2] |

| Molecular Formula | C₇H₇BrClNO | ChemScene[2] |

| Molecular Weight | 236.49 g/mol | PubChem[1] |

| SMILES | CC(C1=C(C=C(C=N1)Cl)Br)O | PubChem[1] |

| InChI | InChI=1S/C7H7BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-4,11H,1H3 | PubChem[1] |

The structural arrangement of the atoms, depicted below, is crucial for understanding its chemical behavior and physical properties. The presence of a pyridine ring, a chiral ethanol side chain, and two different halogen substituents (bromo and chloro) all contribute to its unique characteristics.

Caption: 2D structure of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol.

Computed Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 1.7 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bonds | 1 | PubChem[1] |

The predicted XLogP3 value of 1.7 suggests a moderate lipophilicity, indicating that the compound is likely to have reasonable solubility in both organic solvents and, to a lesser extent, in aqueous media. The presence of one hydrogen bond donor (the hydroxyl group) and two acceptors (the nitrogen of the pyridine ring and the hydroxyl oxygen) suggests the potential for intermolecular hydrogen bonding, which will influence its melting point, boiling point, and solubility.

Experimental Determination of Physical Characteristics

For a comprehensive understanding, experimentally determined data is indispensable. The following sections outline the standard, authoritative protocols for determining key physical properties of organic compounds like 1-(3-Bromo-5-chloropyridin-2-YL)ethanol.

Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

This method is a widely accepted and reliable technique for determining the melting point of a crystalline solid.

-

Sample Preparation: A small amount of the dry, powdered 1-(3-Bromo-5-chloropyridin-2-YL)ethanol is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices: The slow heating rate is crucial to ensure that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. A rapid heating rate can result in a measured melting point that is higher than the true value.

Caption: Workflow for Melting Point Determination.

Boiling Point

As 1-(3-Bromo-5-chloropyridin-2-YL)ethanol is a solid at room temperature, its boiling point is expected to be significantly higher and may require determination under reduced pressure to prevent decomposition.

Experimental Protocol: Distillation

For a non-volatile solid, the boiling point is typically determined by distillation, often under vacuum.

-

Apparatus Setup: A small quantity of the compound is placed in a distillation flask equipped with a thermometer and connected to a condenser and a vacuum source.

-

Heating: The flask is heated gently in a heating mantle.

-

Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Trustworthiness: The use of a vacuum is a self-validating system for compounds that may decompose at their atmospheric boiling point. By lowering the pressure, the boiling point is reduced, allowing for distillation at a temperature that does not induce thermal breakdown.

Solubility

Solubility is a critical parameter in drug development, influencing absorption and formulation.[3] A systematic approach to determining solubility in various solvents is essential.

Experimental Protocol: Equilibrium Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound.[4]

-

Sample Preparation: An excess amount of solid 1-(3-Bromo-5-chloropyridin-2-YL)ethanol is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Expertise & Experience: The choice of the analytical method depends on the chromophoric properties of the molecule and the desired sensitivity. HPLC is often preferred as it can separate the analyte from any potential impurities or degradation products, providing a more accurate measure of solubility.

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 1-(3-Bromo-5-chloropyridin-2-YL)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methine proton of the ethanol side chain, the hydroxyl proton, and the methyl protons. The chemical shifts and coupling patterns of these signals provide information about their electronic environment and connectivity.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the attached atoms.

Standard Protocol for NMR Analysis

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

-

Spectral Interpretation: The chemical shifts, integration of signals, and coupling constants are analyzed to assign the signals to the specific protons and carbons in the molecule. Advanced 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorptions for 1-(3-Bromo-5-chloropyridin-2-YL)ethanol:

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=N and C=C stretch: Characteristic absorptions in the 1400-1600 cm⁻¹ range for the pyridine ring.

-

C-O stretch: An absorption in the 1050-1260 cm⁻¹ region.

-

C-Cl and C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹. The C-X stretching vibration peak positions are expected to follow the order C-Cl > C-Br.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Features in the Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (236.49 g/mol ).

-

Isotopic Pattern: Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), the molecular ion peak and any fragment ions containing these halogens will exhibit a characteristic isotopic pattern.[6] This pattern is a definitive indicator of the presence of these halogens.

-

Fragmentation: Common fragmentation pathways may include the loss of the methyl group, the hydroxyl group, or cleavage of the ethanol side chain.

Conclusion

This technical guide has provided a comprehensive overview of the physical characteristics of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol, combining available computed data with established, authoritative protocols for experimental determination. For researchers and scientists in the field of drug development, this information serves as a critical resource for the informed handling, characterization, and application of this important chemical entity. The outlined experimental methodologies are designed to be self-validating and are based on widely accepted scientific principles, ensuring the generation of reliable and reproducible data.

References

-

PubChem. 1-(3-Bromo-5-chloropyridin-2-YL)ethanol. National Center for Biotechnology Information. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

-

World Health Organization. Annex 4: Proposal for waiver of in vivo bioequivalence studies for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937, 2006. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds and Their Infrared (IR) Spectra. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

Sources

- 1. 1-(3-Bromo-5-chloropyridin-2-YL)ethanol | C7H7BrClNO | CID 71744171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. who.int [who.int]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

Navigating the Synthetic Potential of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol: An In-depth Technical Guide to C-Br Bond Reactivity

For Immediate Release

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Functionalization of a Key Pyridyl Building Block.

This technical guide provides a comprehensive analysis of the reactivity of the C-Br bond in 1-(3-Bromo-5-chloropyridin-2-YL)ethanol, a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research. We will delve into the electronic and steric factors governing its reactivity, with a primary focus on chemoselective palladium-catalyzed cross-coupling reactions and the potential for nucleophilic aromatic substitution. This document serves as a practical resource, offering field-proven insights and detailed experimental protocols to enable the strategic synthesis of complex molecular architectures.

The Molecular Landscape: Electronic and Steric Considerations

The reactivity of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol is dictated by the interplay of its substituents on the electron-deficient pyridine core. The pyridine nitrogen itself, being highly electronegative, reduces the aromaticity and creates electron-deficient centers at the α (2,6) and γ (4) positions, making them susceptible to nucleophilic attack and facilitating oxidative addition in catalytic cycles.

The substituents further modulate this electronic landscape:

-

Halogens (Br at C3, Cl at C5): Both halogens are electron-withdrawing through induction, further decreasing the electron density of the pyridine ring. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in bond dissociation energy (C-Br: ~280 kJ/mol vs. C-Cl: ~340 kJ/mol) is the cornerstone of the chemoselective functionalization of this molecule.[1]

-

1-Hydroxyethyl Group at C2: This substituent introduces both steric and electronic effects. Its proximity to the pyridine nitrogen and the C3-Br bond can influence the approach of bulky catalysts. More importantly, the hydroxyl group can act as a coordinating or directing group. It may form a transient palladium alkoxide, which can influence the regioselectivity and reaction rate of cross-coupling reactions by holding the catalyst in close proximity to the reaction site.[2]

Chemoselective Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Toolkit

The preferential reactivity of the C-Br bond allows for a sequential and controlled approach to molecular elaboration. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[3]

The Catalytic Cycle: A Unifying Mechanism

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) species.[4] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organoboron reagent with an aryl halide.[5] For 1-(3-Bromo-5-chloropyridin-2-YL)ethanol, this reaction would selectively occur at the C-Br position.

Experimental Protocol: Model Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(3-Bromo-5-chloropyridin-2-YL)ethanol (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2-5 mol%) and a phosphine ligand like SPhos or XPhos (4-10 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1) or toluene/water.

-

Reaction Execution: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Conditions | Rationale & Insights |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precursors that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is used directly as a Pd(0) source.[6] |

| Ligand | PPh₃, Buchwald ligands (SPhos, XPhos) | For simple couplings, PPh₃ is often sufficient. For more challenging substrates or to improve yields, bulky, electron-rich phosphine ligands like SPhos or XPhos are superior as they promote oxidative addition and reductive elimination. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid to facilitate transmetalation.[7] The choice of base can significantly impact the reaction rate and yield. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A protic co-solvent like water is often necessary to facilitate the transfer of the organic group from boron to palladium.[2][8] |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to functionalized alkynes, which are valuable intermediates in drug discovery.[9][10] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Model Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 1-(3-Bromo-5-chloropyridin-2-YL)ethanol (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper co-catalyst like CuI (1-5 mol%).

-

Solvent and Base Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify the product via column chromatography.

| Parameter | Recommended Conditions | Rationale & Insights |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are the most common and effective catalysts for Sonogashira couplings.[11] |

| Copper(I) Co-catalyst | CuI | The copper co-catalyst is believed to form a copper(I) acetylide in situ, which then undergoes transmetalation with the palladium complex.[11] |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | The amine base is essential for deprotonating the terminal alkyne and neutralizing the HBr formed during the reaction. |

| Solvent | THF, DMF, Acetonitrile | Anhydrous, degassed solvents are crucial to prevent side reactions and catalyst deactivation. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides.[12] This reaction has broad substrate scope and is fundamental in the synthesis of many nitrogen-containing pharmaceuticals.[3][13]

Experimental Protocol: Model Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 1-(3-Bromo-5-chloropyridin-2-YL)ethanol (1.0 eq), the desired amine (1.1-1.5 eq), a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₃PO₄, 1.5-2.5 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-4 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald-type ligand, 2-8 mol%).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Execution: Heat the sealed reaction vessel to 80-120 °C and monitor for completion.

-

Work-up: After cooling, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and partition between water and an organic solvent.

-

Purification: Isolate the product by column chromatography.

| Parameter | Recommended Conditions | Rationale & Insights |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective precursors for generating the active Pd(0) catalyst.[14] |

| Ligand | BINAP, Xantphos, Buchwald ligands (e.g., RuPhos) | The choice of ligand is critical and depends on the amine. Bulky, electron-rich ligands are generally required to facilitate the reductive elimination step, which is often rate-limiting.[12] |

| Base | NaOtBu, LiHMDS, K₃PO₄ | A strong base is required to deprotonate the amine, but it must be non-nucleophilic to avoid competing reactions. |

| Solvent | Toluene, Dioxane | Anhydrous and oxygen-free conditions are paramount for the stability and activity of the catalytic system. |

Workflow for Sequential Functionalization

The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise functionalization strategy, greatly enhancing the molecular complexity that can be achieved from this single precursor.

Figure 2: Workflow for the sequential functionalization of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are generally preferred, the potential for Nucleophilic Aromatic Substitution (SNAr) should also be considered. The electron-deficient nature of the pyridine ring, exacerbated by the two halogen substituents, makes it susceptible to attack by strong nucleophiles. However, SNAr on halopyridines typically requires harsh conditions (high temperatures, strong bases) and may suffer from a lack of regioselectivity compared to cross-coupling methods. The C-Br bond is a better leaving group than C-Cl, but forcing conditions could lead to a mixture of products. For these reasons, SNAr is generally a less favorable approach for the selective functionalization of this substrate.

Conclusion

1-(3-Bromo-5-chloropyridin-2-YL)ethanol is a strategically designed building block that offers a clear and predictable pathway for selective functionalization. The pronounced difference in reactivity between the C-Br and C-Cl bonds under palladium catalysis allows for a reliable, stepwise introduction of diverse chemical moieties. By understanding the fundamental principles of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and by carefully selecting catalysts, ligands, and reaction conditions, researchers can unlock the full synthetic potential of this versatile intermediate. The protocols and insights provided in this guide serve as a robust starting point for the development of novel compounds in the pharmaceutical and agrochemical industries.

References

-

Li, J. J. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 2007. Available at: [Link]

-

Tao, B., Boykin, D. W., & Singh, S. C. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate, 2014. Available at: [Link]

-

Various Authors. Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate, N/A. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Various Authors. Palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes. PubMed, 2014. Available at: [Link]

-

Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Available at: [Link] (Note: Direct link to the specific PDF may vary, but it is available through their literature library).

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Dorel, R., Grugel, C. P., & Haydl, A. M. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal, 2019. Available at: [Link]

-

IONiC / VIPEr. Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions. IONiC / VIPEr. Available at: [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. Available at: [Link]

-

Khoza, P. T., et al. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI, 2021. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Myers, A. The Suzuki Reaction. Chem 115 Myers. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Various Authors. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing, N/A. Available at: [Link]

-

MySkinRecipes. 1-(3-bromo-5-chloropyridin-2-yl)ethanol. MySkinRecipes. Available at: [Link]

-

ResearchGate. Proposed catalytic mechanism for Sonogashira cross‐coupling reaction. ResearchGate, N/A. Available at: [Link]

-

Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007. Available at: [Link]

-

ResearchGate. 2‐hydroxyethyl‐substituted (NHC)PdI2(pyridine) (Pd‐PEPPSI) Complexes: Synthesis, Characterization and the Catalytic Activity in the Sonogashira Cross‐coupling Reaction. ResearchGate, N/A. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]

Sources

- 1. ionicviper.org [ionicviper.org]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. thermofishersci.in [thermofishersci.in]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.rug.nl [research.rug.nl]

The Therapeutic Promise of Substituted Pyridinylethanols: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridinylethanol Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold ubiquitous in both natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged structure" in drug discovery.[3][4] When functionalized with an ethanol substituent, the resulting pyridinylethanol core offers a versatile three-dimensional structure with multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3][4] This guide delves into the significant and diverse biological activities of substituted pyridinylethanols, exploring their potential as antifungal, anticancer, anti-inflammatory, and neuroprotective agents. We will examine the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed protocols for their biological evaluation.

Antifungal Activity: A Potential New Frontier

While extensive research has highlighted the antifungal properties of various pyridine derivatives, the specific exploration of substituted pyridinylethanols in this domain is an emerging area with considerable promise.[5][6] The broader class of pyridine-containing compounds has demonstrated efficacy against a range of fungal pathogens, suggesting that the pyridinylethanol scaffold could be a valuable starting point for the development of novel antifungal agents.[5][6]

Mechanism of Action

The antifungal activity of many heterocyclic compounds, including pyridine derivatives, often stems from their ability to disrupt essential fungal cellular processes. A primary target is the fungal cell membrane, where these compounds can interfere with the biosynthesis of ergosterol, a crucial component of fungal cell membranes that is absent in mammals. This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. Another potential mechanism involves the inhibition of fungal enzymes that are vital for growth and replication.

Structure-Activity Relationship (SAR) Insights from Related Pyridine Derivatives

Studies on various pyridine derivatives have provided valuable insights into the structural features that govern their antifungal efficacy. For instance, the nature and position of substituents on the pyridine ring can significantly impact activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, have been shown to enhance the antifungal properties of some pyridine-containing molecules.[5] The lipophilicity of the molecule also plays a critical role, as it influences the compound's ability to penetrate the fungal cell wall and membrane.

A series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica.[5] Notably, some of these compounds displayed over 50% inhibition against G. zeae at a concentration of 100 µg/mL.[5]

| Compound Class | Target Fungi | Activity | Reference |

| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Moderate, with some compounds showing >50% inhibition at 100 µg/mL against G. zeae | [5] |

| 2-[4' substituted anilino sydon-3'- yl) pydines | C. albicans, C. Parapsilosis, A. niger, A. flavus | Compound 5a was equipotent to standards | [6] |

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standardized method for determining the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

1. Preparation of Fungal Inoculum: a. Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate under optimal conditions. b. Prepare a fungal suspension in sterile saline or RPMI-1640 medium. c. Adjust the suspension to a concentration of 1-5 x 10^5 cells/mL using a spectrophotometer or hemocytometer.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the substituted pyridinylethanol in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

3. Inoculation and Incubation: a. Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (fungal inoculum without compound) and a negative control (medium only). c. Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control. b. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Caption: Workflow for Antifungal Susceptibility Testing.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyridine scaffold is a cornerstone in the development of anticancer agents, with numerous pyridine-containing drugs approved for clinical use.[7][8] The potential of substituted pyridinylethanols as a novel class of anticancer compounds is an active area of research, building upon the established success of related structures.[9][10]

Mechanism of Action

Substituted pyridinylethanols may exert their anticancer effects through various mechanisms, including:

-

Enzyme Inhibition: Many pyridine derivatives are known to inhibit kinases, a class of enzymes that are often dysregulated in cancer and play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.

-

Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: They can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.

Structure-Activity Relationship (SAR)

SAR studies of various pyridine derivatives have revealed key structural features for potent anticancer activity.[9][10] The nature and position of substituents on both the pyridine and phenyl rings, as well as the stereochemistry of the ethanol side chain, can significantly influence cytotoxicity. For instance, in a series of 1,4-dihydropyridines, a compound with an electron-withdrawing fluorine atom at the meta position of the 4-aryl substituent showed notable cytotoxicity.[9] Conversely, another potent compound in the same study featured an electron-donating benzyloxy group at the para position, indicating that the relationship between electronic effects and anticancer activity is complex and context-dependent.[9]

| Compound Class | Cell Line(s) | IC50 Values | Reference |

| Pyrazolo-naphthyridine derivatives | Breast cancer cells | 1.47 to 35.3 µM | [8] |

| 1,4-Dihydropyridine derivatives | HeLa, MCF-7 | Varied, with some compounds showing high potency | [9] |

| Novel pyridine derivatives | HepG2, MCF-7 | 4.25 to 12.83 µM | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12]

1. Cell Seeding: a. Culture a human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a suitable medium supplemented with fetal bovine serum and antibiotics. b. Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. c. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of the substituted pyridinylethanol in DMSO. b. Prepare serial dilutions of the compound in the cell culture medium. c. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. d. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). e. Incubate the plate for 48-72 hours.

3. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals. d. Shake the plate gently for 15 minutes.

4. Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[13][14] Substituted pyridinylethanols have emerged as a promising class of anti-inflammatory agents.[15]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[15] One notable mechanism is the inhibition of cytochrome P450, which leads to a reduction in the levels of pro-inflammatory lipid mediators like 12(R)-HETE.[15] Additionally, some pyridinylethanol derivatives can inhibit the formation of prostaglandins, another class of potent pro-inflammatory molecules, by targeting cyclooxygenase (COX) enzymes.[13] Furthermore, these compounds may modulate inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[14][16]

Caption: Inhibition of the NF-κB Signaling Pathway.

Structure-Activity Relationship (SAR)

In a series of 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols, the position of the pyridine ring attachment and the nature of the substituents on the phenyl ring were found to be critical for topical anti-inflammatory activity.[15] Specifically, 1-[4-(4-Pyridyl)phenyl]-1-(4-fluorophenyl)-2-imidazolylethanol demonstrated a particularly favorable anti-inflammatory profile.[15]

Experimental Protocol: Griess Assay for Nitric Oxide Production

Nitric oxide (NO) is a key signaling molecule in inflammation, and its production by macrophages can be measured using the Griess assay.

1. Cell Culture and Stimulation: a. Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate. b. Pre-treat the cells with various concentrations of the substituted pyridinylethanol for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. d. Include an unstimulated control and an LPS-stimulated control without the compound. e. Incubate for 24 hours.

2. Griess Assay: a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. e. Incubate for another 10 minutes at room temperature. A purple/magenta color will develop in the presence of nitrite.

3. Data Analysis: a. Measure the absorbance at 540 nm using a microplate reader. b. Create a standard curve using known concentrations of sodium nitrite. c. Calculate the concentration of nitrite in the samples from the standard curve. d. Determine the inhibitory effect of the compound on NO production.

Neuroprotective Activity: Guarding Against Neuronal Damage

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[17][18] There is a growing interest in developing neuroprotective agents that can slow or halt this process. Substituted pyridinylethanols have shown potential in this area.[17][19]

Mechanism of Action

The neuroprotective effects of certain pyridinylethanol derivatives may be linked to their interaction with specific neuronal receptors. For example, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine, a pyridinyl derivative, acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[17] By enhancing the activity of this receptor, the compound can counteract the neurotoxic effects of β-amyloid peptides, which are implicated in Alzheimer's disease.[17] Other potential neuroprotective mechanisms of pyridine derivatives include the reduction of oxidative stress and the inhibition of apoptosis (programmed cell death) in neurons.[19][20]

Structure-Activity Relationship (SAR)

The development of potent and selective neuroprotective agents requires careful optimization of the chemical structure. For the α7 nAChR PAM mentioned above, the specific arrangement of the pyridinyl, ethynyl, and quinuclidine moieties is crucial for its high selectivity and neuroprotective activity.[17]

Experimental Protocol: Neuroprotection Assay in a Cell-Based Model of Neurotoxicity